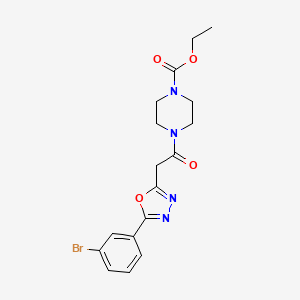
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19BrN4O4 and its molecular weight is 423.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate and its derivatives have been widely synthesized and characterized in scientific research. These compounds, often associated with 1,3,4-oxadiazole and piperazine moieties, have been synthesized through various methods, including microwave-assisted synthesis and sequential reaction steps. The structural characterization of these compounds involves techniques like UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, providing detailed insights into their molecular structure and properties (Basoğlu et al., 2013), (Sharma et al., 2014), (Verma et al., 2022).
Biological Activities and Screening
These compounds have been extensively studied for their biological activities, particularly their antimicrobial, antilipase, antiurease, and anticancer properties. The antimicrobial activity testing reveals that some derivatives exhibit significant inhibitory effects against various microorganisms, including both Gram-positive and Gram-negative bacteria. Additionally, certain compounds have shown promising results in anticancer activity screening, indicating their potential as therapeutic agents in cancer treatment (Basoğlu et al., 2013), (Rehman et al., 2018), (Iqbal et al., 2017).
Crystal Structure and DFT Calculations
The crystal structures of these compounds have been elucidated, revealing intricate details of their molecular arrangement and intermolecular interactions. X-ray diffraction studies and computational density functional theory (DFT) calculations have been employed to understand the reactive sites and the nature of intermolecular contacts in these compounds, further contributing to our understanding of their chemical behavior and potential applications (Sanjeevarayappa et al., 2015), (Kumara et al., 2017).
Antioxidant and Antimicrobial Properties
Additionally, the antioxidant activity of certain derivatives has been assessed, with some compounds exhibiting significant radical scavenging properties. These findings suggest the potential use of these compounds in pharmaceutical applications where antioxidant properties are desired (Mallesha et al., 2014). Moreover, the antibacterial and antimicrobial activities of these compounds have been evaluated, indicating their potential as antimicrobial agents against a range of bacterial and fungal strains (Bektaş et al., 2007), (Al-Wahaibi et al., 2021).
Wirkmechanismus
Target of Action
Piperazine derivatives often exhibit a wide range of biological activities and can interact with various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes .
Mode of Action
Without specific information, it’s challenging to determine the exact mode of action of this compound. Molecules containing a piperazine ring often act as ligands for their targets, binding to them and modulating their activity .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O4/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)11-14-19-20-16(26-14)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYVDPPQREXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
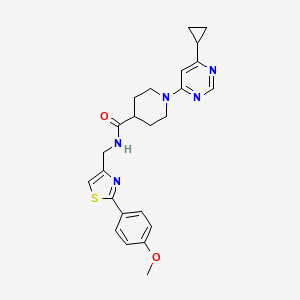
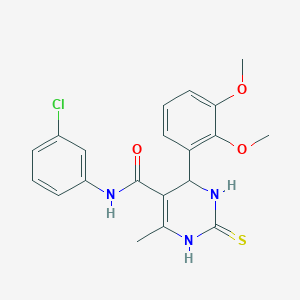
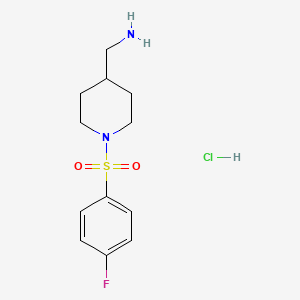
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
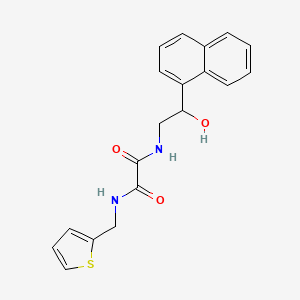
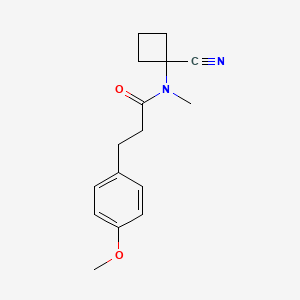
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)
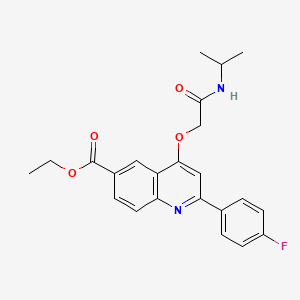


![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
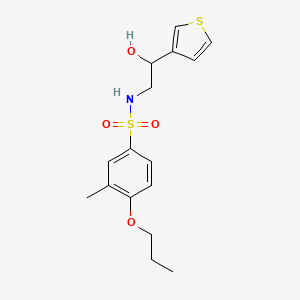
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)
